N-(3,5-dimethoxyphenyl)piperidin-4-amine
Overview
Description
N-(3,5-dimethoxyphenyl)piperidin-4-amine: is an organic compound characterized by a piperidine ring substituted with a 3,5-dimethoxyphenyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3,5-dimethoxyaniline and 4-piperidone.
Reaction Steps:
Industrial Production Methods:
Scale-Up: Industrial production follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,5-dimethoxyphenyl)piperidin-4-amine can undergo oxidation reactions, typically forming N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Secondary amines.
Substitution Products: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry:
Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in certain catalytic processes.
Biology:
Receptor Studies: Investigated for its binding affinity to various biological receptors, particularly in the central nervous system.
Medicine:
Pharmacological Research: Explored for potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways:
Receptor Binding: N-(3,5-dimethoxyphenyl)piperidin-4-amine interacts with specific receptors in the brain, potentially modulating neurotransmitter activity.
Pathways: It may influence pathways related to pain perception, inflammation, and neural signaling.
Comparison with Similar Compounds
- N-(3,4-dimethoxyphenyl)piperidin-4-amine
- N-(3,5-dimethoxyphenyl)piperidin-3-amine
Uniqueness:
- Structural Differences: The position of the methoxy groups on the phenyl ring and the substitution on the piperidine ring differentiate these compounds.
- Functional Properties: These structural differences can lead to variations in biological activity and chemical reactivity, making N-(3,5-dimethoxyphenyl)piperidin-4-amine unique in its applications and effects.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-7-11(8-13(9-12)17-2)15-10-3-5-14-6-4-10/h7-10,14-15H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBSTVGPTXJCFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2CCNCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893763-27-4 | |
Record name | N-(3,5-dimethoxyphenyl)piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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